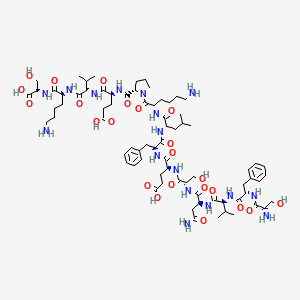
Protein Kinase C (660-673)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein Kinase C (660-673) is a peptide fragment derived from the Protein Kinase C beta II isoform. Protein Kinase C enzymes are a family of serine/threonine kinases that play a crucial role in signal transduction processes within cells. These enzymes are involved in various cellular responses, including cell proliferation, differentiation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: Protein Kinase C (660-673) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis is carried out under controlled conditions, including specific pH and temperature settings, to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of Protein Kinase C (660-673) involves large-scale SPPS, utilizing automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions: Protein Kinase C (660-673) undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of Protein Kinase C enzymes. Oxidation, particularly by reactive oxygen species (ROS), can modulate the function of the peptide .
Common Reagents and Conditions: Phosphorylation reactions typically involve the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts. Oxidation reactions may involve ROS such as hydrogen peroxide (H2O2) under controlled conditions. Proteolytic cleavage is carried out using specific proteases that recognize and cleave peptide bonds at defined sites .
Major Products Formed: The major products formed from these reactions include phosphorylated Protein Kinase C (660-673), oxidized peptide fragments, and cleaved peptide products. These modifications can alter the biological activity and stability of the peptide .
科学的研究の応用
Protein Kinase C (660-673) has numerous applications in scientific research. In chemistry, it is used to study peptide synthesis and post-translational modifications. In biology, it serves as a model peptide to investigate signal transduction pathways and enzyme-substrate interactions. In medicine, it is utilized in research on cancer, cardiovascular diseases, and neurological disorders, where Protein Kinase C enzymes play a significant role. Additionally, the peptide is used in the development of diagnostic assays and therapeutic agents .
作用機序
Protein Kinase C (660-673) exerts its effects by interacting with specific molecular targets and pathways. The peptide binds to receptors and other proteins involved in signal transduction, leading to the activation or inhibition of downstream signaling cascades. Key molecular targets include diacylglycerol (DAG) and calcium ions (Ca2+), which facilitate the translocation and activation of Protein Kinase C enzymes. The activation process involves phosphorylation and conformational changes that enable the enzyme to phosphorylate its substrates .
類似化合物との比較
Protein Kinase C (660-673) is unique compared to other similar compounds due to its specific sequence and binding affinity for certain receptors. Similar compounds include other isoforms of Protein Kinase C peptides, such as Protein Kinase C alpha (658-673) and Protein Kinase C delta (660-673). These peptides share structural similarities but differ in their biological activities and tissue distribution. The unique properties of Protein Kinase C (660-673) make it a valuable tool for studying specific aspects of Protein Kinase C function and regulation .
Conclusion
Protein Kinase C (660-673) is a valuable peptide fragment with significant applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide insights into the complex regulation of Protein Kinase C enzymes. The peptide’s unique properties and comparison with similar compounds highlight its importance in advancing our understanding of cellular signaling and developing therapeutic strategies.
特性
分子式 |
C74H115N17O23 |
|---|---|
分子量 |
1610.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H115N17O23/c1-39(2)32-49(65(104)82-48(23-14-16-30-76)73(112)91-31-17-24-55(91)70(109)80-47(26-28-58(98)99)64(103)89-59(40(3)4)71(110)81-45(22-13-15-29-75)62(101)88-54(38-94)74(113)114)84-66(105)50(33-42-18-9-7-10-19-42)85-63(102)46(25-27-57(96)97)79-69(108)53(37-93)87-67(106)52(35-56(78)95)86-72(111)60(41(5)6)90-68(107)51(83-61(100)44(77)36-92)34-43-20-11-8-12-21-43/h7-12,18-21,39-41,44-55,59-60,92-94H,13-17,22-38,75-77H2,1-6H3,(H2,78,95)(H,79,108)(H,80,109)(H,81,110)(H,82,104)(H,83,100)(H,84,105)(H,85,102)(H,86,111)(H,87,106)(H,88,101)(H,89,103)(H,90,107)(H,96,97)(H,98,99)(H,113,114)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 |
InChIキー |
YOALQWQVCOYRCV-HZGQFMEGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


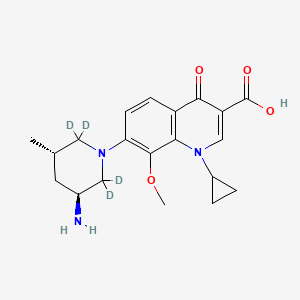
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)

![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)


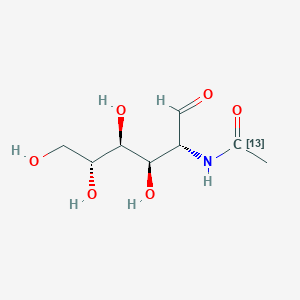
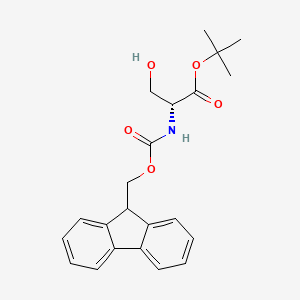

![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
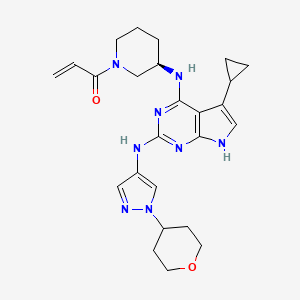
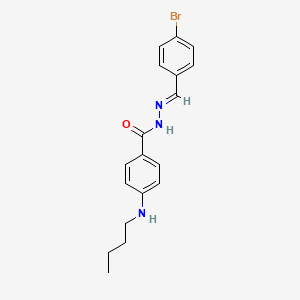
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
